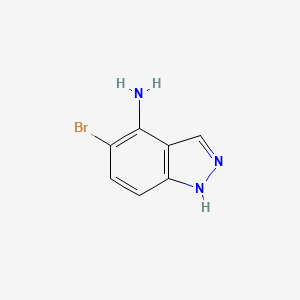

5-bromo-1H-indazol-4-amine

CAS No.: 1891120-48-1

Cat. No.: VC11991605

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1891120-48-1 |

|---|---|

| Molecular Formula | C7H6BrN3 |

| Molecular Weight | 212.05 g/mol |

| IUPAC Name | 5-bromo-1H-indazol-4-amine |

| Standard InChI | InChI=1S/C7H6BrN3/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,9H2,(H,10,11) |

| Standard InChI Key | CVXAQLVIOGXXSX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1NN=C2)N)Br |

| Canonical SMILES | C1=CC(=C(C2=C1NN=C2)N)Br |

Introduction

Chemical Identity and Structural Characteristics

5-Bromo-1H-indazol-4-amine (CAS: 1891120-48-1) belongs to the indazole class of heterocyclic compounds, characterized by a fused benzene and pyrazole ring system. Its molecular formula is , with a molecular weight of 212.05 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-bromo-1H-indazol-4-amine | PubChem |

| SMILES | C1=CC(=C(C2=C1NN=C2)N)Br | PubChem |

| InChIKey | CVXAQLVIOGXXSX-UHFFFAOYSA-N | PubChem |

| Molecular Formula | PubChem |

The compound’s structure features a bromine atom at the 5-position and an amino group at the 4-position, conferring distinct electronic and steric properties. X-ray crystallography data, though unavailable for this specific isomer, suggests that analogous indazoles adopt planar geometries with intramolecular hydrogen bonding between the amine and adjacent nitrogen atoms .

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis methods for 5-bromo-1H-indazol-4-amine are sparsely documented, analogous indazole derivatives provide insight into plausible pathways. A common strategy involves cyclocondensation of substituted benzophenones with hydrazine derivatives. For example, 5-bromo-1H-indazol-3-amine (CAS: 61272-71-7) is synthesized via refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate at 95°C . Adapting this method for the 4-amine isomer would require strategic positioning of functional groups in the precursor.

Hypothetical Synthesis Pathway:

-

Starting Material: 4-nitro-5-bromoindazole (hypothetical).

-

Reduction: Catalytic hydrogenation or hydrazine-mediated reduction to convert the nitro group to an amine.

-

Purification: Chromatography or recrystallization to isolate the 4-amine isomer.

Challenges include regioselective amination and avoiding side reactions at the 3-position, a common issue in indazole functionalization .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Indazoles generally exhibit moderate thermal stability, with decomposition temperatures above 200°C.

-

Solubility: Predicted low solubility in polar solvents (e.g., water) due to aromaticity and bromine’s hydrophobic effects.

-

Reactivity: The amino group at the 4-position is susceptible to electrophilic substitution, while the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Spectroscopic Data

-

NMR: For the 3-amine isomer, signals appear at δ 11.55 (s, 1H, NH), 7.92 (d, J=1.87 Hz, 1H), and 7.19 (d, J=8.78 Hz, 1H) . The 4-amine isomer would likely show upfield shifts for protons adjacent to the amine.

-

Mass Spectrometry: Expected molecular ion peak at m/z 212.05 (M) .

Research Gaps and Future Directions

-

Synthetic Optimization: Developing regioselective methods for 4-amine indazoles remains critical.

-

Biological Screening: Prioritize in vitro assays to evaluate this compound’s kinase inhibition or cytotoxicity.

-

Crystallographic Studies: Resolving its 3D structure would aid in computational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume